molecular formula C24H21N3O B3804888 N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide

N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide

Cat. No. B3804888
M. Wt: 367.4 g/mol
InChI Key: WWLPNERTAUKJHW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other identifiers such as CAS number, ChemSpider ID, and InChI key .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions used to synthesize a compound. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that a compound can undergo. This includes understanding the reactants, products, and mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves understanding properties such as melting point, boiling point, solubility, stability, reactivity, and others .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve understanding how the compound interacts with proteins, DNA, or other biomolecules .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with a compound. This can include toxicity, flammability, environmental impact, and others .

properties

IUPAC Name

N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c28-24(21-10-13-25-14-11-21)26-23-9-8-20-12-16-27(18-22(20)17-23)15-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-11,13-14,17H,12,15-16,18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLPNERTAUKJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)CC#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide

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